4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, also known as tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5, is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the piperidine ring. The compound is often used in scientific research due to its unique properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its reactivity and stability, making it useful in studying isotope effects in chemical reactions. The compound can also interact with enzymes and receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC can be compared with other similar compounds, such as:
4-Hydroxypiperidine: The non-deuterated version of the compound, which lacks the stability and unique properties conferred by the deuterium atoms.
tert-Butyl 4-hydroxypiperidine-1-carboxylate: The non-deuterated version with the BOC protecting group, used in similar applications but with different reactivity.
4-Piperidinol-3,3,4,5,5-d5: Another deuterated derivative without the BOC protecting group, used in different research contexts
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and applications in scientific research.
Eigenschaften
Molekularformel |
C10H19NO3 |
---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i4D2,5D2,8D |
InChI-Schlüssel |
PWQLFIKTGRINFF-XHNMXOBISA-N |
Isomerische SMILES |
[2H]C1(CN(CC(C1([2H])O)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.